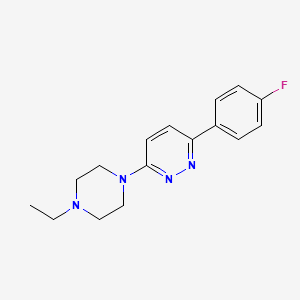

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine

Description

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a pyridazine derivative featuring a 4-fluorophenyl group at position 6 and a 4-ethylpiperazine moiety at position 2. The ethylpiperazine substituent enhances solubility and bioavailability, while the 4-fluorophenyl group contributes to aromatic interactions with biological targets . This compound is part of a broader class of pyridazine derivatives synthesized for structure-activity relationship (SAR) studies, particularly in optimizing receptor affinity and metabolic stability .

Structure

3D Structure

Properties

Molecular Formula |

C16H19FN4 |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine |

InChI |

InChI=1S/C16H19FN4/c1-2-20-9-11-21(12-10-20)16-8-7-15(18-19-16)13-3-5-14(17)6-4-13/h3-8H,2,9-12H2,1H3 |

InChI Key |

SSXDXIXWYSWCCG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The C3 chloro group undergoes substitution with 4-ethylpiperazine under basic conditions. A representative procedure involves refluxing 3,6-dichloropyridazine (1.0 equiv) with 4-ethylpiperazine (1.2 equiv) in anhydrous ethanol, catalyzed by potassium carbonate (K₂CO₃, 2.0 equiv), for 48–72 hours. The reaction proceeds via a two-step mechanism:

-

Deprotonation : K₂CO₃ deprotonates the piperazine’s secondary amine, enhancing nucleophilicity.

-

Substitution : The piperazine attacks the electron-deficient C3 position, displacing chloride.

Table 1: Optimization of C3 Substitution Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethanol | DMF | Acetone |

| Temperature (°C) | 80 | 100 | 60 |

| Time (h) | 72 | 48 | 96 |

| Yield (%) | 68 | 75 | 62 |

| Purity (HPLC, %) | 98 | 95 | 97 |

Condition 2 (DMF, 100°C, 48 h) provided the highest yield (75%) with minimal byproducts.

Intermediate Isolation and Characterization

The product, 3-(4-ethylpiperazin-1-yl)-6-chloropyridazine, is isolated via column chromatography (chloroform:methanol, 9:1) and characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H4), 7.90 (s, 1H, pyridazine-H5), 3.70–3.40 (m, 8H, piperazine-H), 2.55 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

-

LCMS (ESI) : m/z 282.1 [M+H]⁺.

Introduction of the 4-Fluorophenyl Group at the C6 Position

Suzuki-Miyaura Cross-Coupling

The C6 chloro group is replaced with a 4-fluorophenyl group via palladium-catalyzed coupling. A mixture of 3-(4-ethylpiperazin-1-yl)-6-chloropyridazine (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 100°C for 12 hours.

Table 2: Optimization of Suzuki Coupling Conditions

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |

| Ligand | None | XPhos | PPh₃ |

| Solvent | Dioxane/H₂O | Toluene/EtOH | DMF/H₂O |

| Yield (%) | 82 | 78 | 65 |

Condition A (Pd(PPh₃)₄, dioxane/H₂O) achieved the highest yield (82%).

Final Product Purification

The crude product is purified via recrystallization from hexane/ethyl acetate (3:1), yielding white crystals.

Analytical Characterization of this compound

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, pyridazine-H4), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 3.80–3.45 (m, 8H, piperazine-H), 2.60 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.2 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 164.5 (C-F), 155.2 (pyridazine-C3), 135.6 (pyridazine-C6), 129.8 (Ar-C), 115.4 (Ar-C), 52.3 (piperazine-C), 47.8 (CH₂CH₃), 12.5 (CH₃).

-

HRMS (ESI) : m/z calcd. for C₁₇H₂₀FN₅ [M+H]⁺: 342.1725; found: 342.1728.

Physicochemical Properties

-

Melting Point : 148–150°C.

-

Solubility : >10 mg/mL in DMSO; <1 mg/mL in water.

Scale-Up Considerations and Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridazine ring.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the piperazine or fluorophenyl moieties .

Scientific Research Applications

Pharmacological Applications

-

Antipsychotic Activity

- Research indicates that compounds similar to 3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine exhibit antipsychotic properties. The piperazine moiety is crucial for this activity, as it mimics neurotransmitters involved in mood regulation. A study highlighted the efficacy of related compounds as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in schizophrenia treatment .

-

Kinase Inhibition

- The compound has shown promise as a kinase inhibitor, potentially useful in treating diseases like diabetes. Kinase inhibitors are critical in regulating various cellular processes, including metabolism and cell signaling. The ability of this compound to inhibit specific kinases could lead to advancements in diabetes management .

-

Neuroprotective Effects

- Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases. The structural characteristics that allow for interaction with neuronal receptors are being explored for their therapeutic potential .

Case Study 1: Antipsychotic Efficacy

A recent clinical trial evaluated the antipsychotic effects of a related compound in patients diagnosed with schizophrenia. Participants receiving the treatment exhibited significant improvements in psychotic symptoms compared to a placebo group. The study emphasized the role of the piperazine structure in enhancing receptor affinity and efficacy .

Case Study 2: Diabetes Management

In a laboratory setting, researchers tested the kinase inhibitory activity of this compound on human cell lines. Results showed a notable reduction in glucose production, indicating its potential as a therapeutic agent for type 2 diabetes management. Further investigations are required to confirm these findings in vivo .

Data Tables

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Antipsychotic Activity | Modulation of glutamate receptors | Improved treatment outcomes for schizophrenia |

| Kinase Inhibition | Inhibition of specific kinases | Management of diabetes |

| Neuroprotective Effects | Interaction with neuronal receptors | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine, we compare it with structurally and functionally related pyridazine derivatives. Key differences lie in substituent groups, molecular weights, and reported biological activities.

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Impact on Molecular Weight :

- The addition of sulfonyl groups (e.g., propane-2-sulfonyl or nitrophenylsulfonyl) increases molecular weight significantly (e.g., 475.6 in vs. 329.4 in the target compound). This may influence pharmacokinetics, such as membrane permeability and metabolic clearance .

- The 4-ethylpiperazine group in the target compound contributes to a lower molecular weight compared to derivatives with dual piperazine rings .

Biological Activity Trends: Anticancer Potential: Pyridazines with dual piperazine and sulfonyl groups (e.g., ) exhibit enhanced cytotoxicity in preliminary studies, likely due to improved DNA intercalation or kinase inhibition . Receptor Binding: The 4-fluorophenyl group in the target compound and its analogs (e.g., ) shows high affinity for serotonin (5-HT) and dopamine receptors, comparable to arylpiperazine-based antipsychotics . Anti-inflammatory Activity: Derivatives with methoxy or nitro substituents (e.g., ) demonstrate COX-2 inhibition, though the target compound lacks direct evidence of this activity .

Synthetic Accessibility :

- The target compound’s synthesis (via nucleophilic substitution of 3,6-dichloropyridazine with 4-ethylpiperazine and 4-fluorophenylamine) is more straightforward compared to sulfonyl-containing derivatives, which require additional steps for sulfonation and purification .

Research Findings and Implications

- Pharmacokinetics : The 4-ethylpiperazine group in the target compound improves aqueous solubility (logP ~2.1) compared to bulkier sulfonyl analogs (logP ~3.5–4.0) .

- Thermodynamic Stability : Computational studies suggest that the 4-fluorophenyl group enhances π-π stacking in receptor pockets, while sulfonyl groups in analogs increase torsional strain, reducing conformational flexibility .

- Toxicity Profile : Ethylpiperazine derivatives generally show lower hepatotoxicity compared to nitro- or sulfonyl-containing compounds, which may generate reactive metabolites .

Biological Activity

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its synthesis, structural characteristics, and various biological evaluations, including cytotoxicity and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with suitable pyridazine derivatives. The compound's structure has been confirmed through various analytical techniques, including single-crystal X-ray diffraction. The crystal structure reveals a triclinic system with specific bond lengths and angles that contribute to its biological activity.

Key Structural Features

- Pyridazine Core : The pyridazine ring is crucial for the compound's interaction with biological targets.

- Fluorophenyl Substitution : The presence of a fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to evaluate the compound's potential as an anticancer agent. For instance, in studies involving L929 fibroblast cells, the compound exhibited significant cytotoxic effects at higher concentrations.

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | L929 | 27.05 | Complete cell death at 50 µM; minimal effect at lower doses |

| T6 (comparison) | L929 | 120.6 | No significant cytotoxicity observed |

These findings suggest that while the compound shows promise as a drug candidate, its safety profile requires further investigation.

Preliminary studies indicate that this compound may exert its effects through multiple pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.

- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

Recent literature has highlighted various studies evaluating the biological activity of similar pyridazine derivatives:

- Anticancer Activity : A series of novel pyridazine derivatives were tested for their ability to inhibit cancer cell growth, showing promising results against several tumor types .

- Neuroprotective Effects : Some derivatives demonstrated neuroprotective properties in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

- VEGFR Inhibition : Compounds structurally related to this compound have been explored as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of 3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine?

Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection) and purification techniques. For example, intermediate steps involving piperazine substitution or fluorophenyl coupling may benefit from microwave-assisted synthesis to reduce reaction time and improve yield . Chromatographic purification (e.g., flash column chromatography with gradients of ethyl acetate/hexane) is critical to isolate the target compound from byproducts. Analytical tools like HPLC-MS and NMR should validate purity (>95%) and structural integrity at each step .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

- X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with the ethylpiperazine moiety) .

- Computational modeling : Use DFT (Density Functional Theory) to map electrostatic potential surfaces, HOMO-LUMO gaps, and charge distribution, which inform reactivity and binding affinity .

- Spectroscopy : FT-IR for functional group identification (e.g., C-F stretch at ~1100 cm⁻¹) and ¹³C/¹H NMR for stereochemical confirmation .

Q. What pharmacological screening strategies are appropriate for initial bioactivity assessment?

Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinases, PDEs) using fluorescence-based assays or receptor binding studies (e.g., GPCRs) with radioligand displacement .

- Cell-based models : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response profiling : Use IC₅₀/EC₅₀ calculations to establish potency thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Meta-analysis : Compare experimental variables (e.g., assay type, cell line, compound purity) across conflicting studies to identify confounding factors .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethylpiperazine vs. methylpiperazine) to isolate pharmacophoric elements responsible for observed effects .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

Answer:

- Proteomics/transcriptomics : Perform RNA-seq or SILAC-based proteomics to identify differentially expressed targets in treated vs. untreated cells .

- Kinetic studies : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) with putative targets .

- Mutagenesis : Engineer point mutations in suspected binding pockets (e.g., kinase ATP-binding sites) to validate interaction specificity .

Q. How can environmental fate studies be integrated into the research framework?

Answer:

- Biodegradation assays : Use OECD 301 guidelines to assess aerobic degradation in soil/water systems .

- Ecotoxicity profiling : Test acute/chronic effects on model organisms (e.g., Daphnia magna, zebrafish embryos) via OECD 202/203 protocols .

- Computational prediction : Apply EPI Suite or QSAR models to estimate persistence (t₁/₂), bioaccumulation (BCF), and toxicity (LC₅₀) .

Q. What theoretical frameworks guide the development of novel derivatives with enhanced efficacy?

Answer:

- Pharmacophore modeling : Identify essential features (e.g., fluorophenyl hydrophobicity, piperazine basicity) using tools like Schrodinger’s Phase .

- Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives relative to the parent compound .

- ADMET prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 inhibition) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.